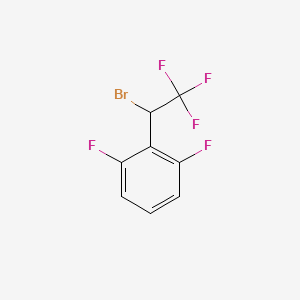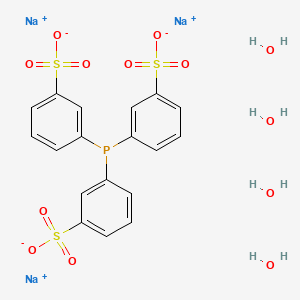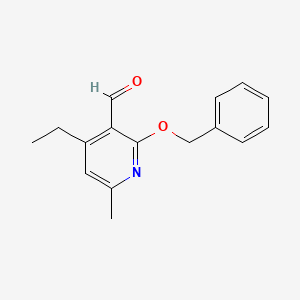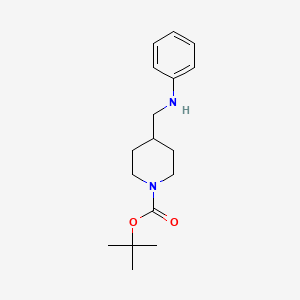
1,3-Difluoro-2-(1-bromo-2,2,2-trifluoroethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Difluoro-2-(1-bromo-2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C8H4BrF5 It is a derivative of benzene, where the benzene ring is substituted with a bromo group, two fluorine atoms, and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-(1-bromo-2,2,2-trifluoroethyl)benzene typically involves the bromination of 2-(2,2,2-trifluoroethyl)-1,3-difluorobenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually conducted under controlled temperature conditions to ensure the selective bromination of the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced analytical techniques ensures the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Difluoro-2-(1-bromo-2,2,2-trifluoroethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to form 2-(2,2,2-trifluoroethyl)-1,3-difluorobenzene by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The trifluoromethyl group can be oxidized to form carboxylic acids or other functional groups using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Substitution: Formation of 2-(1-Hydroxy-2,2,2-trifluoroethyl)-1,3-difluorobenzene or 2-(1-Amino-2,2,2-trifluoroethyl)-1,3-difluorobenzene.
Reduction: Formation of 2-(2,2,2-Trifluoroethyl)-1,3-difluorobenzene.
Oxidation: Formation of 2-(2,2,2-Trifluoroethyl)-1,3-difluorobenzoic acid.
Aplicaciones Científicas De Investigación
1,3-Difluoro-2-(1-bromo-2,2,2-trifluoroethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential as a bioactive compound. It may be used in the development of pharmaceuticals or as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties. It may be used in the design of new drugs or as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials. It may be used in the manufacture of agrochemicals, polymers, or other industrial products.
Mecanismo De Acción
The mechanism of action of 1,3-Difluoro-2-(1-bromo-2,2,2-trifluoroethyl)benzene depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromo and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its target. The fluorine atoms can also influence the compound’s electronic properties and reactivity, making it a valuable tool in various biochemical and pharmacological studies.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Bromo-2,2,2-trifluoroethyl)benzene: Lacks the additional fluorine atoms on the benzene ring.
2-(2,2,2-Trifluoroethyl)-1,3-difluorobenzene: Lacks the bromo group.
1-Bromo-2-(2,2,2-trifluoroethyl)benzene: Similar structure but different substitution pattern on the benzene ring.
Uniqueness
1,3-Difluoro-2-(1-bromo-2,2,2-trifluoroethyl)benzene is unique due to the presence of both bromo and trifluoromethyl groups, along with additional fluorine atoms on the benzene ring. This combination of substituents imparts distinct chemical and physical properties to the compound, making it valuable for various research and industrial applications. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the bromo group provides a reactive site for further functionalization.
Propiedades
Fórmula molecular |
C8H4BrF5 |
|---|---|
Peso molecular |
275.01 g/mol |
Nombre IUPAC |
2-(1-bromo-2,2,2-trifluoroethyl)-1,3-difluorobenzene |
InChI |
InChI=1S/C8H4BrF5/c9-7(8(12,13)14)6-4(10)2-1-3-5(6)11/h1-3,7H |
Clave InChI |
VJGQOGMJMHWYMI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)C(C(F)(F)F)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-methylbenzoyl)amino]benzoyl Chloride](/img/structure/B8574897.png)
![1-Chloro-2-[(2-chloroethyl)oxy]-4-nitrobenzene](/img/structure/B8574912.png)


![1-[2-(1-Methyl-1H-pyrrol-2-YL)ethyl]-1H-imidazole](/img/structure/B8574932.png)


![1-[4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carbonyl]piperidine-4-carboxamide](/img/structure/B8574949.png)
![Imidazo[1,2-a]pyrimidine-2-carboxylic acid,6-ethyl-7-methoxy-5-methyl-](/img/structure/B8574957.png)

![3-[(Propan-2-yl)amino]butyl phenylacetate](/img/structure/B8574982.png)
![3-(4-Aminothieno[3,2-d]pyrimidine-7-carboxamido)-4-methylbenzoic acid](/img/structure/B8574987.png)
![3-[(E)-but-1-enyl]-4-hydroxynaphthalene-1,2-dione](/img/structure/B8574992.png)

